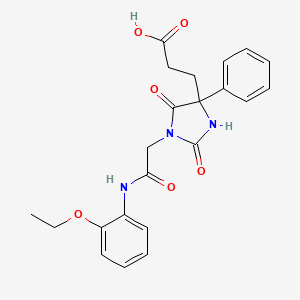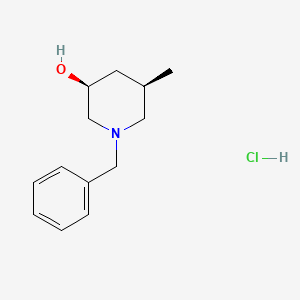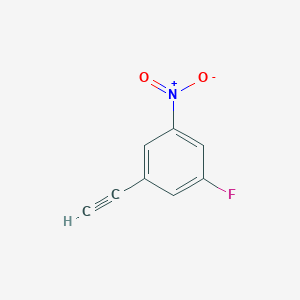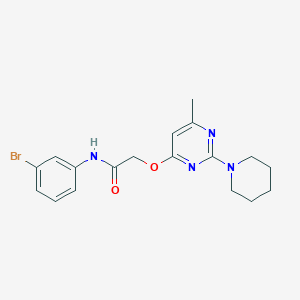
N-(3-bromophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, also known as BPPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A novel series of pyrimidine derivatives, including those structurally related to N-(3-bromophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, have been synthesized through microwave-assisted synthesis, showcasing the efficiency of this method in producing compounds with potential analgesic and anti-inflammatory properties. These derivatives are characterized using various spectroscopic techniques, demonstrating the versatility of pyrimidine scaffolds in medicinal chemistry (Chaudhary et al., 2012).
Biological Activity
Several studies have explored the biological activities of pyrimidine derivatives, showing significant analgesic and anti-inflammatory effects. For instance, certain compounds within this class have demonstrated potent analgesic activity without ulcerogenic effects, suggesting their potential as safer therapeutic agents (Chaudhary et al., 2012). Additionally, pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing comparable activity to established drugs like diclofenac sodium, indicating their potential in treating inflammatory conditions (Chaydhary et al., 2015).
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have also been evaluated for their antimicrobial and antifungal activities, with several compounds exhibiting moderate to strong effects against a range of pathogens. This suggests their potential application in developing new antimicrobial agents to address the challenge of antibiotic resistance (Bakhite et al., 2014).
Potential Therapeutic Applications
Beyond analgesic and antimicrobial activities, pyrimidine derivatives have shown promise in various therapeutic areas, including anti-angiogenic and DNA cleavage activities relevant to cancer therapy. Certain derivatives have blocked the formation of blood vessels in vivo and exhibited DNA-binding/cleavage abilities, highlighting their potential as anticancer agents (Kambappa et al., 2017). Furthermore, the dual regulatory effect on cytokines such as tumor necrosis factor-alpha and interleukin-10 by related compounds could offer new approaches for treating inflammatory diseases and septic shock (Fukuda et al., 2000).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O2/c1-13-10-17(22-18(20-13)23-8-3-2-4-9-23)25-12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAMCBXGCRRJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

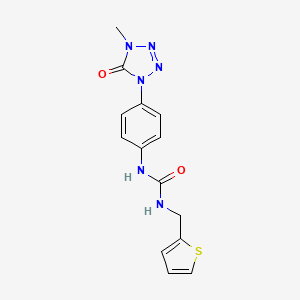



![methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/no-structure.png)
![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)
![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)
![N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2927865.png)
![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)

